- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon MonoxideChemistry - An Asian Journal, 2017, 12(17), 2323-2331,
Cas no 93-09-4 (naphthalene-2-carboxylic acid)

naphthalene-2-carboxylic acid structure
상품 이름:naphthalene-2-carboxylic acid
naphthalene-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Naphthoic acid
- naphthalene-2-carboxylic acid
- beta-naphthoic acid
- beta-napthoic acid
- 2-naphthalenecarboxylic acid
- 2-carboxynaphthalene
- 2-maythic acid
- 2-naphthoic acid (beta)
- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)
- 2-napthoic acid
- 2-Naphthoic acid (8CI)
- 2-Naphthylcarboxylic acid
- Isonaphthoic acid
- NSC 59901
- β-Naphthalenecarboxylic acid
- β-Naphthoic acid
- 4-09-00-02414 (Beilstein Handbook Reference)
- SCHEMBL98296
- CHEBI:36106
- AM80981
- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
- Z104475600
- WLN: L66J CVQ
- AC-5785
- FT-0613119
- NSC-59901
- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
- 2-naphthyl carboxylic acid
- ne-2-carboxylic acid
- 2-naphthalene carboxylic acid
- AKOS000119654
- EINECS 202-217-8
- MFCD00004101
- EN300-19820
- AI3-16903
- Q27104331
- D77680
- 2-Naphthoic acid, 98%
- NS00014604
- 2-Naphthioic acid
- HY-W007437
- UNII-QLG01V0W2L
- BRN 0972039
- Naphthalene-.beta.-carboxylic acid
- 2-Naphthoic acid, >=97.0% (GC)
- 2-Naphtoic acid
- NSC59901
- bmse000693
- 2-?Naphthoic Acid
- .beta.-Naphthoic acid
- AE-508/40228340
- DTXSID1059078
- Naphthalene-beta-carboxylic acid
- 2-NAPHTHOIC ACID [MI]
- FS-3342
- QLG01V0W2L
- CHEMBL114648
- N0025
- F2191-0108
- 93-09-4
- MFCD0004101
- Q-200310
- CS-W007437
- 2-Naphthoicacid
- 2-Naphthoic acid,99%
- ?-NAPHTHOIC ACID
- DB-021408
-
- MDL: MFCD00004101
- 인치: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
- InChIKey: UOBYKYZJUGYBDK-UHFFFAOYSA-N
- 미소: O=C(C1C=C2C(C=CC=C2)=CC=1)O
- BRN: 972039
계산된 속성
- 정밀분자량: 172.052429g/mol
- 표면전하: 0
- XLogP3: 3.3
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 회전 가능한 화학 키 수량: 1
- 동위원소 질량: 172.052429g/mol
- 단일 동위원소 질량: 172.052429g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 37.3Ų
- 중원자 수량: 13
- 복잡도: 200
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
실험적 성질
- 색과 성상: 흰색 조각 또는 바늘 모양 결정
- 밀도: 1.08
- 융해점: 180-185 °C
185-187 °C (lit.) - 비등점: 300 ºC
- 플래시 포인트: 205 ºC
- 굴절률: 1.5520 (estimate)
- PH값: 4.5 (H2O, 20℃)
- 용해도: alcohol: soluble
- 수용성: <0.5 g/L (20 C)
- PSA: 37.30000
- LogP: 2.53800
- 용해성: 에틸에테르와 알코올에 쉽게 녹고, 뜨거운 물에 약간 녹는다.
- 머크: 6382
- 산도 계수(pKa): 4.17(at 25℃)
- FEMA: 2723
- 증기압: 6.63e-06 mmHg
naphthalene-2-carboxylic acid 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:2
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36-S24/25
- RTECS 번호:QL1050000
-
위험물 표지:
- TSCA:Yes
- 저장 조건:Store at room temperature
- 위험 용어:R36/37/38
naphthalene-2-carboxylic acid 세관 데이터
- 세관 번호:2916399090
- 세관 데이터:
?? ?? ??:
2916399090개요:
2916399090 기타 방향족 일원 카르복실산.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%
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?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다
요약:
2916399090 기타 방향족 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%
naphthalene-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W007437-1kg |
2-Naphthoic acid |
93-09-4 | 99.87% | 1kg |
$233.0 | 2022-04-26 | |
Chemenu | CM141315-500g |
2-naphthoic acid |
93-09-4 | 98% | 500g |
$76 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046914-1kg |
2-Naphthoic acid |
93-09-4 | 98% | 1kg |
¥1275.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95120-500g |
2-Naphthoic acid |
93-09-4 | 500g |
¥636.0 | 2021-09-04 | ||
Enamine | EN300-19820-0.05g |
naphthalene-2-carboxylic acid |
93-09-4 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-19820-0.1g |
naphthalene-2-carboxylic acid |
93-09-4 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Life Chemicals | F2191-0108-1g |
naphthalene-2-carboxylic acid |
93-09-4 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
Life Chemicals | F2191-0108-0.25g |
naphthalene-2-carboxylic acid |
93-09-4 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
Life Chemicals | F2191-0108-10g |
naphthalene-2-carboxylic acid |
93-09-4 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Fluorochem | 092221-500g |
2-Naphthoic acid |
93-09-4 | 95% | 500g |
£172.00 | 2022-03-01 |
naphthalene-2-carboxylic acid 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
참조
합성회로 2
반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water
참조
- One-pot oxidation of azomethine compounds into arenecarboxylic acidsSynthetic Communications, 2001, 31(20), 3151-3159,
합성회로 3
반응 조건
1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C
참조
- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from AmidesJournal of Organic Chemistry, 2017, 82(11), 5769-5781,
합성회로 4
합성회로 5
반응 조건
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
참조
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt
참조
- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible lightTetrahedron Letters, 2010, 51(31), 4061-4065,
합성회로 7
반응 조건
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt
참조
- Preparation method of carboxylic acid compound under photopromotion, China, , ,
합성회로 8
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C
참조
- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine CatalystSynlett, 2019, 30(8), 961-966,
합성회로 9
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditionsTetrahedron Letters, 2017, 58(25), 2512-2516,
합성회로 10
반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux
참조
- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenidePolish Journal of Chemistry, 2004, 78(2), 231-238,
합성회로 11
반응 조건
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
참조
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
합성회로 12
반응 조건
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiationTetrahedron Letters, 2016, 57(50), 5628-5631,
합성회로 13
반응 조건
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
참조
- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acidsChemical Communications (Cambridge, 2018, 54(82), 11574-11577,
합성회로 14
반응 조건
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C
참조
- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,
합성회로 15
합성회로 16
반응 조건
1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandemGreen Chemistry, 2015, 17(6), 3271-3275,
합성회로 17
반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
참조
- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamidePolish Journal of Chemistry, 2006, 80(3), 417-428,
합성회로 18
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt
참조
- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution ProcessOrganic Letters, 2022, 24(10), 2020-2024,
합성회로 19
반응 조건
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
참조
- Method for preparing aromatic carboxylic acid compound, China, , ,
합성회로 20
반응 조건
1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
참조
- Efficient synthesis of benzylic bromides under neutral conditions on solid supportTetrahedron Letters, 2000, 41(51), 9985-9988,
합성회로 21
반응 조건
1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane
참조
5-Bromo-7-nitroindoline
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2007,
,
,
naphthalene-2-carboxylic acid Raw materials
- (naphthalen-2-yl)methanol
- 2-Bromonaphthalene
- Ethyl β-oxo-2-naphthalenepropane(dithioate)
- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide
- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone
- 6-Bromo-2-napthoic Acid
- 2-naphthaldehyde oxime
- 2-Iodonaphthalene
- 2-Naphthalenecarbothioic acid
- benzyl naphthalene-2-carboxylate
- naphthalen-2-ol
- N-Methoxy-2-naphthamide
- Naphthalene-2-carbaldehyde
naphthalene-2-carboxylic acid Preparation Products
naphthalene-2-carboxylic acid 관련 문헌
-
Munir Gindy,Victorine B. Baghos,Atef M. Shaban J. Chem. Soc. C 1970 1905
-
Yuhei Kobayashi,Takafumi Kinuta,Tomohiro Sato,Takunori Harada,Reiko Kuroda,Yoshio Matsubara,Yoshitane Imai CrystEngComm 2012 14 1468
-
3. Index of subjects, 1935
-
Panchami Prabhakaran,Vedavati G. Puranik,Jima N. Chandran,P. R. Rajamohanan,Hans-J?rg Hofmann,Gangadhar J. Sanjayan Org. Biomol. Chem. 2009 7 2458
-
Yuki Tanaka,Hideyuki Tabata,Nobuo Tajima,Reiko Kuroda,Yoshitane Imai CrystEngComm 2014 16 1741
93-09-4 (naphthalene-2-carboxylic acid) 관련 제품
- 99-96-7(4-Hydroxybenzoic acid)
- 128-97-2(Naphthalene-1,4,5,8-tetracarboxylic acid)
- 499-49-0(5-Methylisophthalic acid)
- 99-94-5(4-Methylbenzoic acid)
- 499-06-9(3,5-Dimethylbenzoic acid)
- 88-67-5(o-Iodobenzoic acid)
- 121-91-5(Isophthalic acid)
- 65-85-0(Benzoic acid)
- 86-55-5(1-Naphthoic acid)
- 99-04-7(3-methylbenzoic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93-09-4)naphthalene-2-carboxylic acid

순결:99%
재다:1kg
가격 ($):220.0